molecular formula C9H16N4O2 B11739140 tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate

tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B11739140
M. Wt: 212.25 g/mol
InChI Key: OZFJXZMYQQRIFF-UHFFFAOYSA-N
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Description

tert-Butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate: is an organic compound with the molecular formula C9H16N4O2. This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Utilized in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its application in diverse fields make it a valuable compound in scientific research and industry.

Biological Activity

Tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a pyrazole ring and a tert-butyl carbamate group, suggests various biological activities, particularly in the context of enzyme inhibition and receptor modulation.

  • Molecular Formula : C9H16N4O2
  • Molar Mass : 212.25 g/mol
  • Density : 1.23 g/cm³ (predicted)
  • Boiling Point : 322.3 °C (predicted)
  • pKa : 12.73 (predicted)

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The compound is hypothesized to act as an enzyme inhibitor, potentially binding to the active sites of target enzymes, thereby modulating their activity. This interaction can lead to significant therapeutic effects, particularly in diseases where enzyme activity is dysregulated.

Enzyme Inhibition

Research indicates that compounds with similar structures have demonstrated enzyme inhibition capabilities. For instance:

  • p38 MAPK Inhibition : Compounds related to pyrazole derivatives have shown IC50 values in the nanomolar range against p38 MAPK, a key enzyme involved in inflammatory responses (IC50 = 53 nM) .

Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial properties:

  • Minimum Inhibitory Concentrations (MIC) : Compounds structurally similar to this compound have shown MIC values around 250 μg/mL against various bacterial strains like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The biological activity of this compound is also being explored in cancer research:

  • Targeting EGFR Mutants : Similar pyrazole compounds have been studied for their ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer .

Case Studies

  • Study on p38 MAPK Inhibition :
    • Researchers evaluated several pyrazole derivatives for their ability to inhibit p38 MAPK. The study found that modifications in the pyrazole structure could significantly enhance inhibitory activity, suggesting potential for developing new anti-inflammatory drugs .
  • Antimicrobial Efficacy Study :
    • A series of experiments assessed the antimicrobial effects of different pyrazole derivatives, including those similar to this compound. Results indicated moderate activity against common pathogens, highlighting the need for further structural optimization .

Comparative Analysis with Related Compounds

Compound NameChemical StructureSimilarity Index
tert-butyl N-(benzyloxy)carbamateC₁₀H₁₃N₃O₂0.85
tert-butyl N-(2-bromoethyl)carbamateC₁₀H₁₃BrN₂O₂0.82
tert-butyl (4-amino-1-methyl-1H-pyrazole)C₉H₁₄N₄O₂0.90
tert-butyl (4-(4-bromo-1H-pyrazol))C₁₀H₁₄BrN₃O₂0.78

This table illustrates how slight variations in chemical structure can influence biological activity and efficacy.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl N-(5-amino-1-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-5-6(10)13(4)12-7/h5H,10H2,1-4H3,(H,11,12,14)

InChI Key

OZFJXZMYQQRIFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)N)C

Origin of Product

United States

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